3-(2,2-Difluoroethoxymethyl)aniline;hydrochloride
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Overview
Description
3-(2,2-Difluoroethoxymethyl)aniline;hydrochloride is a chemical compound with the molecular formula C9H12ClF2NO. It is an aniline derivative where the aniline ring is substituted with a 2,2-difluoroethoxymethyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxymethyl)aniline;hydrochloride typically involves the reaction of aniline with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The final product is purified through crystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxymethyl)aniline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-(2,2-Difluoroethoxymethyl)aniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2,2-Difluoroethoxymethyl)aniline;hydrochloride exerts its effects involves interactions with specific molecular targets. The difluoroethoxymethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Difluoroethyl)aniline;hydrochloride: Similar in structure but lacks the methoxymethyl group.
3-(2-Furyl)aniline;hydrochloride: Contains a furyl group instead of the difluoroethoxymethyl group.
Uniqueness
3-(2,2-Difluoroethoxymethyl)aniline;hydrochloride is unique due to the presence of the difluoroethoxymethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H12ClF2NO |
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Molecular Weight |
223.65 g/mol |
IUPAC Name |
3-(2,2-difluoroethoxymethyl)aniline;hydrochloride |
InChI |
InChI=1S/C9H11F2NO.ClH/c10-9(11)6-13-5-7-2-1-3-8(12)4-7;/h1-4,9H,5-6,12H2;1H |
InChI Key |
XRUFSBNZVMXBAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)COCC(F)F.Cl |
Origin of Product |
United States |
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